Cellular p-ERK Potency Advantage versus Parent Phenyl Analog (Compound 25) and SHP099
In the KYSE-520 esophageal cancer cell p-ERK assay, Shp2-IN-23 (compound 30) with a pyridine headgroup shows an IC50 of 6 nM, which is more than 40-fold lower (more potent) than SHP099 (p-ERK IC50 ≈ 250 nM in MDA-MB-468/KYSE520 cells) and 1.3-fold lower than its direct structural analog compound 25 (phenyl headgroup, IC50 = 8 nM) [1]. The improvement over compound 25 is attributed to enhanced permeability from the pyridine substitution, demonstrating that minor structural modifications within the same series can have outsized effects on cellular target engagement [2].
| Evidence Dimension | Cellular p-ERK inhibition |
|---|---|
| Target Compound Data | IC50 = 6 nM (Shp2-IN-23, compound 30) |
| Comparator Or Baseline | Compound 25 (IC50 = 8 nM); SHP099 (IC50 ≈ 250 nM) |
| Quantified Difference | 1.3-fold more potent than compound 25; ~42-fold more potent than SHP099 |
| Conditions | KYSE-520 human esophageal cancer cells; p-ERK ELISA assay (Shp2-IN-23 & compound 25); MDA-MB-468/KYSE520 cells (SHP099) |
Why This Matters
This indicates that Shp2-IN-23 provides superior cellular target engagement at lower concentrations, potentially requiring lower doses to achieve pathway suppression in cellular models compared to SHP099.
- [1] Elsayed, M.S.A.; et al. ACS Med. Chem. Lett. 2023, 14, 1673–1681. (Table 5: compound 30 p-ERK IC50 = 6 nM; compound 25 p-ERK IC50 = 8 nM). SHP099 data from Nature 2016, 535, 148–152. View Source
- [2] Elsayed, M.S.A.; et al. ACS Med. Chem. Lett. 2023, 14, 1673–1681. (Text: 'pyridine ... demonstrated high cellular potency with IC50 = 6 nM and improved permeability compared to 25') View Source
